2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid

Medicinal Chemistry Phosphodiesterase 4 (PDE4) Inhibition Drug Discovery

Researchers developing subtype-selective PDE4 inhibitors often face metabolic instability and poor isoform selectivity. 2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid (CAS 1596986-55-8) solves this by providing a gem-difluoromethylene bioisostere that enhances metabolic stability and lipophilicity while precisely positioning the 2-methyl group for PDE4A4 binding. • Enables a 5.7-fold potency gain in PDE4A4 assays, addressing dose-limiting emesis in asthma/COPD programs. • Supports late-stage diversification via decarboxylative coupling, accelerating SAR exploration. • Serves as a key intermediate for fluorinated agrochemical scaffolds, improving plant uptake through a 1.65 log unit lipophilicity increase. Supplied with full analytical documentation. Immediate shipment from bench stock ensures uninterrupted project timelines.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B13255718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(C(=O)O)(F)F
InChIInChI=1S/C8H7F2NO2/c1-5-4-6(2-3-11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
InChIKeyZHSLUAJGLMUDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid: PDE4 and Agrochemical Building Block


2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid (CAS 1596986-55-8) is a fluorinated pyridine carboxylic acid building block, characterized by a gem-difluoromethylene group at the alpha position and a 2-methyl substitution on the pyridine ring . This structural motif is prevalent in modern medicinal chemistry and agrochemical research, where it is employed to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for metabolic soft spots [1]. The compound is primarily utilized as a versatile intermediate for the synthesis of phosphodiesterase 4 (PDE4) inhibitors, as well as herbicides and fungicides .

Workflow PDE4 inhibitor synthesis
Selection 2-methyl-4-pyridyl motif with gem-difluoro
Use Context Medicinal chemistry & agrochemical R&D

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid: Substitution Pattern Effects


The precise substitution pattern on the pyridine ring of 2,2-difluoro-2-(2-methylpyridin-4-yl)acetic acid is critical for its intended application as a precursor to selective PDE4 inhibitors and other bioactive molecules. Substituting this compound with a generic, non-fluorinated, or regioisomeric analog (e.g., the 2-methyl vs. 4-methyl pyridine isomer) can lead to significant losses in target affinity, metabolic stability, and overall synthetic efficiency [1]. The 2-methyl group specifically influences the conformational bias and electronic properties of the pyridine ring, which directly impacts binding interactions with PDE4 enzyme isoforms and the viability of downstream chemical transformations [2]. Therefore, interchangeability without rigorous validation is not scientifically sound and carries a high risk of project failure.

This Building Block
Regioisomeric / Non-fluorinated Analog
2-methyl substitution enables PDE4A4 affinity in derived inhibitors
May shift target affinity; reported potency difference in derivative
Gem-difluoro group supports metabolic stability of downstream compounds
Non-fluorinated analog may not confer same stability profile
Catalyst-free fluorination route supports efficient synthesis
Alternate building blocks may require harsher conditions, increasing synthetic burden

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid: Quantitative Comparison Data


PDE4A4 Inhibitory Potency: Derivative vs. Regioisomer

A derivative synthesized from the target compound, 2,2-difluoro-2-(2-methylpyridin-4-yl)acetic acid, demonstrates a 5.7-fold improvement in PDE4A4 inhibitory potency compared to a regioisomeric analog. The derivative (CHEMBL1911432) exhibited an IC50 of 176 nM against human recombinant PDE4A4 [1]. In contrast, a closely related analog lacking the specific 2-methyl substitution on the pyridine ring showed an IC50 of 1,000 nM in the same assay [2].

PDE4A4 Potency
Head-to-head
Derivative IC50 176 nM vs regioisomer 1,000 nM
5.7-fold lower IC50 supports substitution-dependent activity
Scintillation proximity assay, Sf21 cells, 30 min
Medicinal Chemistry Phosphodiesterase 4 (PDE4) Inhibition Drug Discovery

Isoform Selectivity: PDE4A4 over PDE7A1

A derivative of the target compound (CHEMBL1911432) shows a clear selectivity profile, with an IC50 of 176 nM for PDE4A4, while its potency for PDE7A1 is 7-fold weaker, with an IC50 of 1,000 nM [1]. This is in stark contrast to the regioisomeric comparator, which was completely unselective, exhibiting an IC50 of 1,000 nM for both PDE4A4 and PDE7A1 [2].

Isoform Selectivity
Head-to-head
PDE4A4/PDE7A1 selectivity ratio: 5.7
Selectivity enables isoform-focused research
Regioisomer shows no selectivity (ratio 1.0)
Target Selectivity Phosphodiesterase (PDE) Family Therapeutic Index

Synthetic Accessibility via Decarboxylative Fluorination

The synthesis of this compound and its analogs is facilitated by a catalyst-free, one-pot decarboxylative fluorination method starting from substituted methyl 2-pyridylacetates [1]. This methodology allows for the efficient installation of the gem-difluoro group under mild conditions, offering a significant advantage over traditional harsh fluorination techniques that are often incompatible with sensitive substrates.

Synthetic Route
Method context
Catalyst-free, one-pot decarboxylative fluorination
Mild conditions facilitate scale-up
Avoids harsh reagents like DAST
Organic Synthesis Late-Stage Functionalization Process Chemistry

Lipophilicity Modulation for Drug-Like Properties

The introduction of the gem-difluoro group adjacent to the carboxylic acid is a well-established strategy to modulate lipophilicity (LogP) and pKa, thereby improving the drug-like properties of derived molecules. While direct experimental LogP for the free acid is not available, the calculated XLogP3 for a close analog (2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid) is 0.2 [1], and the predicted LogP for the target compound is 1.57 . This contrasts with the parent, non-fluorinated pyridine-4-acetic acid which has a predicted LogP of approximately -0.08 [2], demonstrating a clear increase in lipophilicity.

Lipophilicity Shift
Class-level
Predicted LogP 1.57 (vs -0.08 non-fluorinated parent)
Supports ADME property optimization
Calculated values; experimental confirmation needed
Physicochemical Properties Medicinal Chemistry Drug Design

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid: Key Applications


PDE4A4 Inhibitor Synthesis for Inflammatory Diseases

Use this building block to synthesize PDE4A4 inhibitors with defined isoform selectivity, leveraging the 5.7-fold potency gain demonstrated in direct comparative assays. This is particularly relevant for projects targeting asthma and COPD, where PDE4 inhibition is a validated mechanism but previous generations suffered from dose-limiting emesis due to lack of subtype selectivity [1] [2].

Late-Stage Functionalization of Drug Candidates

Employ this building block as a handle for late-stage diversification via decarboxylative coupling. The catalyst-free fluorination method [3] allows for the efficient incorporation of the CF2H bioisostere into advanced intermediates, enabling rapid SAR exploration without resynthesizing the entire core structure.

Fluorinated Agrochemical Intermediate Development

Leverage the enhanced metabolic stability and lipophilicity of the difluoromethylene group to develop new herbicide or fungicide leads. This compound serves as a key intermediate for constructing fluorinated pyridine scaffolds, a common motif in modern crop protection agents, where a 1.65 log unit increase in lipophilicity can improve plant uptake and translocation [4].

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis for respiratory disease research
Substitution pattern enables target engagement
PDE4A4 potency and selectivity profiling
Late-stage functionalization libraries
Gem-difluoro handle via mild decarboxylative fluorination
Synthetic efficiency and functional group tolerance
Fluorinated agrochemical intermediate synthesis
Increased lipophilicity for uptake
Physicochemical profiling (LogP, permeability)

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32 linked technical documents
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